2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate
Overview
Description
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is a chemical compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a tert-butyldimethylsilyl group, which provides stability, and a trifluoromethanesulfonate group, which is a good leaving group in substitution reactions .
Scientific Research Applications
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Biological Research: The compound is used in the modification of biomolecules and in the study of biochemical pathways.
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate .
Mode of Action
This compound is used to introduce a bulky tert-butyl dimethylsilyl group onto a cis-bis(alkenyl)oxirane, facilitating a room temperature Cope rearrangement . It can also promote a rapid and efficient chalcogenide-Morita-Baylis-Hillman reaction when used with a thiolane .
Biochemical Pathways
It plays a role in the cope rearrangement and morita-baylis-hillman reaction, both of which are important in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use in organic synthesis. For example, in the Cope rearrangement, it helps generate a 2-CF3-4,5-dihydrooxepin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, it facilitates the Cope rearrangement at room temperature . Its stability is acid-sensitive , and it reacts slowly with moisture/water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate typically involves the reaction of 2-((tert-Butyldimethylsilyl)oxy)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to replace it.
Reduction Reactions: The compound can be reduced to form 2-((tert-Butyldimethylsilyl)oxy)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ethers, amines, and halides.
Reduction Reactions: The major product is 2-((tert-Butyldimethylsilyl)oxy)ethanol.
Oxidation Reactions: Products include aldehydes and ketones.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- tert-Butyldimethylsilyl chloride
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is unique due to the presence of both a tert-butyldimethylsilyl group and a trifluoromethanesulfonate group. This combination provides both stability and reactivity, making it a valuable reagent in organic synthesis. The trifluoromethanesulfonate group is a better leaving group compared to other similar compounds, enhancing its utility in substitution reactions .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWFQBUGWHIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576730 | |
Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164162-36-1 | |
Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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